

# (S)-3-Methylpiperazin-2-one: A Chiral Scaffold for Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (S)-3-Methylpiperazin-2-one

Cat. No.: B1590091

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Significance of Chiral Piperazinones

**(S)-3-Methylpiperazin-2-one** is a chiral heterocyclic compound that has emerged as a crucial building block in medicinal chemistry and pharmaceutical development.<sup>[1]</sup> Its rigid, stereochemically defined structure is of significant interest for the synthesis of a wide array of pharmacologically active molecules. The piperazine motif itself is considered a "privileged scaffold" in drug discovery, frequently incorporated into drug candidates to enhance critical properties such as aqueous solubility, bioavailability, and receptor binding affinity.<sup>[1][2]</sup> The specific (S)-configuration at the C-3 position is paramount, as stereochemistry plays a fundamental role in molecular recognition and biological interactions; different enantiomers of a drug can exhibit profoundly different pharmacological and toxicological profiles.<sup>[1]</sup> This guide provides a comprehensive overview of **(S)-3-methylpiperazin-2-one**, detailing its chemical properties, enantioselective synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics.

## Physicochemical and Structural Properties

**(S)-3-Methylpiperazin-2-one** is a solid at room temperature with the molecular formula C<sub>5</sub>H<sub>10</sub>N<sub>2</sub>O.<sup>[3]</sup> Its structure consists of a six-membered piperazin-2-one ring with a methyl group

at the stereogenic center in the (S)-configuration. This defined chirality is essential for its application in asymmetric synthesis.

| Property                | Value                                           | Source(s) |
|-------------------------|-------------------------------------------------|-----------|
| Molecular Formula       | C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O | [3][4][5] |
| Molecular Weight        | 114.15 g/mol                                    | [1][4][5] |
| Exact Mass              | 114.079312947 Da                                | [6][7]    |
| Appearance              | Solid; Off-white to light yellow crystals       | [1][3]    |
| Predicted Boiling Point | 289.6 ± 33.0 °C                                 | [7]       |
| Predicted Density       | 0.992 ± 0.06 g/cm <sup>3</sup>                  | [7]       |
| Predicted pKa           | 15.51 ± 0.40                                    | [7]       |
| CAS Number              | 78551-38-9                                      | [1][4][5] |
| InChI Key               | BSPUWRUTIOUGMZ-BYPYZUCNSA-N                     | [1][3]    |

## Enantioselective Synthesis: A Self-Validating Protocol

Achieving high enantiomeric purity is a critical requirement in the synthesis of pharmaceutical intermediates. The most efficient and industrially preferred method for producing **(S)-3-methylpiperazin-2-one** is through asymmetric synthesis, where the desired stereochemistry is established from a chiral starting material.[1] The following protocol, adapted from established patent literature, describes a reliable pathway that begins with L-alanine methyl ester to ensure the formation of the (S)-enantiomer.[1][8]

## Synthesis Workflow Diagram

Figure 1: Enantioselective Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Enantioselective synthesis of **(S)-3-Methylpiperazin-2-one**.

## Step-by-Step Experimental Protocol

### Part A: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate<sup>[8]</sup>

- Reactant Preparation: Dissolve L-alanine methyl ester hydrochloride (e.g., 33g) in dichloromethane (DCM, e.g., 200mL). Neutralize the solution with triethylamine (e.g., 25g) and remove the resulting salt by filtration.
- Reductive Amination: To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (e.g., 40g) in methanol (e.g., 300mL). Stir the mixture for 15 minutes and then cool to 0°C.
- Reduction: Add triethylamine (e.g., 48g) followed by the portion-wise addition of sodium triacetoxyborohydride (e.g., 87g), maintaining the temperature between -10°C and 0°C to prevent premature reduction of the aldehyde.
- Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic phases and concentrate under reduced pressure to yield the crude intermediate as a colorless viscous liquid.
- Purification: Purify the crude product by silica gel column chromatography (eluent: n-heptane/ethyl acetate, 1/2) to obtain the pure intermediate.

### Part B: Synthesis of **(S)-3-Methylpiperazin-2-one**<sup>[8]</sup>

- Hydrogenolysis and Cyclization: Add the purified intermediate from Part A (e.g., 10g) to a reaction vessel containing methanol (e.g., 100mL) and palladium on carbon (10% Pd/C, e.g., 3g).
- Reaction Conditions: Pressurize the vessel with hydrogen gas to 1.8 MPa and stir the mixture at room temperature overnight. The hydrogenolysis of the Cbz protecting group leads to a spontaneous intramolecular cyclization to form the piperazin-2-one ring.
- Monitoring: Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).

- Work-up: Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
- Final Purification: Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol, 9/1) to yield **(S)-3-methylpiperazin-2-one** as a white solid with high purity (>98%) and high enantiomeric excess (>98% ee).[8]

## Analytical Characterization

Confirming the structural integrity and purity of the synthesized **(S)-3-methylpiperazin-2-one** is essential. A combination of spectroscopic techniques provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecule's structure. While specific data for the (S)-enantiomer is not widely published, the data for the (R)-enantiomer is directly comparable.[1][8]

- $^1\text{H}$  NMR (400MHz,  $\text{CDCl}_3$ ): Expected signals include a singlet for the amide proton (~6.5 ppm), multiplets for the piperazine ring protons (~3.0-3.6 ppm), a singlet for the second amine proton (~2.1 ppm), and a doublet for the methyl group protons (~1.4 ppm).[8]
- $^{13}\text{C}$  NMR: Expected chemical shifts include the amide carbonyl carbon (~170-175 ppm), carbons adjacent to nitrogen atoms (~40-60 ppm), and the methyl carbon (~15-20 ppm).[9]

High-Resolution Mass Spectrometry (HRMS): HRMS confirms the molecular weight and elemental composition with high accuracy.[1] In electrospray ionization (ESI) mode, the compound is typically observed as the protonated molecular ion  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  115.16.[8]

## Application in Drug Development: The Case of Fezolinetant

The utility of **(S)-3-methylpiperazin-2-one** as a chiral building block is exemplified by its role as a key intermediate in the synthesis of Fezolinetant, a first-in-class, non-hormonal treatment for moderate to severe vasomotor symptoms (hot flashes) associated with menopause.[1]

Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist. The NK3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in thermoregulation in the

hypothalamus.[\[1\]](#)

## NK3 Receptor Signaling Pathway

In the hypothalamus, neurokinin B (NKB) binds to and activates the NK3 receptor on kisspeptin/neurokinin B/dynorphin (KNDy) neurons. This activation triggers a signaling cascade that ultimately leads to increased neuronal activity and heat dissipation, manifesting as a hot flash. Estrogen normally provides an inhibitory signal to these neurons. During menopause, the decline in estrogen levels leads to dysregulation of this pathway. Fezolinetant acts by competitively blocking the NK3 receptor, thereby preventing NKB from binding and initiating the signaling cascade that causes vasomotor symptoms.

Figure 2: Fezolinetant Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Fezolinetant blocks NKB from activating the NK3 receptor.

The (S)-configuration of the methylpiperazinone core in Fezolinetant is critical for its high potency and selectivity, dictating the precise three-dimensional arrangement required for optimal binding within the NK3 receptor pocket.[10]

## Broader Therapeutic Potential

Beyond its role in Fezolinetant, the chiral piperazin-2-one scaffold is explored in various other therapeutic areas. The inherent properties of the piperazine ring make it a versatile component in designing ligands for central nervous system (CNS) targets.[11] Research has shown that specific enantiomers of piperazinyl derivatives are crucial for discovering selective ligands for targets such as the Cav $\alpha$ 2 $\delta$ -1 subunit of voltage-gated calcium channels, which are implicated in neuropathic pain.[1] The piperazine scaffold is a common feature in drugs targeting a wide range of conditions, including cancer, infections, and CNS disorders, underscoring the broad applicability of intermediates like **(S)-3-methylpiperazin-2-one**.[12][13]

## Conclusion

**(S)-3-Methylpiperazin-2-one** is more than just a chemical intermediate; it is a key enabling scaffold for the development of sophisticated, stereochemically pure pharmaceuticals. Its well-defined structure, coupled with robust and scalable enantioselective synthesis routes, provides medicinal chemists with a reliable tool to construct novel drug candidates. The successful development of Fezolinetant serves as a powerful testament to the value of this chiral building block, highlighting how precise control of molecular architecture can lead to innovative therapies targeting complex biological pathways. As drug discovery continues to demand molecules with greater specificity and improved physicochemical properties, the importance of versatile and stereochemically pure scaffolds like **(S)-3-methylpiperazin-2-one** will undoubtedly continue to grow.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [discovery.researcher.life](http://discovery.researcher.life) [discovery.researcher.life]
- 3. (S)-3-Methylpiperazin-2-one | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 4. 78551-38-9|(S)-3-Methylpiperazin-2-one|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 5. [clearsynth.com](http://clearsynth.com) [clearsynth.com]
- 6. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 7. [echemi.com](http://echemi.com) [echemi.com]
- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [[patents.google.com](http://patents.google.com)]
- 9. [revroum.lew.ro](http://revroum.lew.ro) [revroum.lew.ro]
- 10. [benchchem.com](http://benchchem.com) [benchchem.com]
- 11. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 12. [researchgate.net](http://researchgate.net) [researchgate.net]
- 13. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [(S)-3-Methylpiperazin-2-one: A Chiral Scaffold for Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590091#s-3-methylpiperazin-2-one-molecular-weight-and-formula>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)